Trityl olMesartan acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMIXBFMUWHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597610 | |
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761404-85-7 | |
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Process Development for Trityl Olmesartan Acid and Its Precursors
Synthesis of Trityl-Protected Olmesartan (B1677269) Ester Intermediates (e.g., Ethyl and Medoxomil Esters)
The synthesis of trityl-protected olmesartan esters, such as the ethyl and medoxomil variants, serves as a foundational stage in the production of olmesartan medoxomil. These intermediates are typically formed through a critical N-alkylation step, followed by hydrolysis and subsequent esterification.
N-Alkylation Reactions for Tetrazole Protection
A key transformation in the synthesis is the N-alkylation of an imidazole (B134444) derivative with a trityl-protected biphenyl (B1667301) compound. This step establishes the core structure of the molecule. The trityl group serves as a bulky protecting group for the tetrazole's nitrogen atom, preventing side reactions in subsequent steps. nih.gov
The primary N-alkylation reaction involves the condensation of an imidazole ethyl ester derivative, specifically ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, with a trityl-protected biphenyl bromide, such as 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide or N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB). nih.govgoogle.com This reaction yields Trityl Olmesartan Ethyl Ester, the direct precursor to Trityl Olmesartan Acid. nih.govgoogle.com The reaction is typically conducted in a polar aprotic solvent in the presence of a base. google.com
The efficiency, yield, and purity of the N-alkylation step are highly dependent on the choice of base and solvent.
Base Catalysis: A variety of bases have been utilized to facilitate the N-alkylation. These range from strong bases like sodium hydride (NaH) and potassium tert-butoxide to milder bases like potassium carbonate (K₂CO₃) and lithium hydroxide (B78521) (LiOH). nih.govgoogle.comgoogle.com The use of anhydrous K₂CO₃ with a reduced particle size has been shown to improve reaction outcomes, affording Trityl Olmesartan Ethyl Ester in 90% yield and 98% purity under optimized conditions. nih.gov Potassium tert-butoxide has also been employed, though processes often require subsequent chromatographic purification. nih.govgoogle.com Lithium hydroxide hydrate (B1144303) is noted for its use as a "soft base" in one-pot syntheses, minimizing impurity formation. google.comgoogleapis.com
Solvents: The most commonly employed solvents for this reaction are polar aprotic solvents. N,N-Dimethylacetamide (DMA or DMAc) and N,N-Dimethylformamide (DMF) are frequently cited. nih.govgoogle.comchemicalbook.com Other solvents such as acetone (B3395972), tetrahydrofuran (B95107) (THF), methyl isobutyl ketone (MIBK), and acetonitrile (B52724) (MeCN) have also been investigated. google.comgoogle.com The selection of the solvent is crucial, as it influences reaction kinetics and solubility of the reactants and intermediates.
| Base | Solvent | Key Findings/Observations | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | N,N-Dimethylacetamide (DMAc) | Optimized conditions (1.25 mole eq. K₂CO₃) at 40–45°C afforded a 90% yield and 98% purity. | nih.gov |
| Potassium tert-Butoxide | N,N-Dimethylacetamide (DMAc) | Effective for N-alkylation, but the product often requires purification by flash column chromatography. | nih.gov |
| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | A strong base used in earlier synthetic routes; considered hazardous and difficult to handle on an industrial scale. | nih.govgoogle.com |
| Lithium Hydroxide (LiOH) Hydrate | N,N-Dimethylacetamide (DMAc) | Used as a "soft base" in all steps of a one-pot process to minimize impurity formation. | google.comgoogleapis.com |
| Potassium Carbonate (K₂CO₃) | Acetone / N,N-Dimethylformamide (DMF) | Reaction conducted at 55-60°C for 20 hours. | google.com |
Esterification and Saponification Steps in Trityl Ester Synthesis
Following the initial N-alkylation, the synthesis proceeds through saponification (ester hydrolysis) and, in the case of the medoxomil final product, a subsequent esterification.
Saponification: The Trityl Olmesartan Ethyl Ester is hydrolyzed to its corresponding carboxylate salt, this compound (often as a sodium or lithium salt), a process known as saponification. nih.govgoogle.com This is typically achieved by treating the ethyl ester with an alkali metal hydroxide, such as sodium hydroxide (NaOH) or lithium hydroxide, in a suitable solvent system like a mixture of tetrahydrofuran, ethanol (B145695), and water. nih.gov One process variation reports the surprising isolation of Trityl Olmesartan as a novel dihydrate form following hydrolysis, which was found to have good solubility for the subsequent esterification step. google.com The saponification step is critical, as incomplete reaction can leave unreacted ester, while harsh conditions can lead to detritylation. nih.gov
Esterification: To form Trityl Olmesartan Medoxomil, the Trityl Olmesartan salt is esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. nih.govchemicalbook.com This reaction is often catalyzed by the addition of sodium iodide (NaI), which has been shown to provide a fair yield and high purity of the final product by minimizing side reactions like ester hydrolysis and detritylation. nih.gov
One-Pot and Continuous Flow Synthesis Methodologies for Trityl Ester Intermediates
To improve efficiency and reduce waste, significant process development has focused on one-pot and continuous flow methodologies.
One-Pot Synthesis: Several processes have been developed to synthesize Trityl Olmesartan Medoxomil in a "one-pot" or "telescoped" fashion, where the alkylation, hydrolysis, and esterification steps are performed sequentially in a single reactor without isolating the intermediates. google.comgoogle.comnih.govresearchgate.net An efficient one-pot, three-component assembly starting from the imidazole ethyl ester, the trityl biphenyl bromide, and the medoxomil chloride intermediate has been reported to provide a 72-75% yield of highly pure Trityl Olmesartan Medoxomil on a large scale. nih.govresearchgate.net These methods significantly reduce the number of unit operations and the amount of organic solvents required, offering a solid basis for industrial production. nih.govresearchgate.net
Continuous Flow Synthesis: The application of continuous flow chemistry offers enhanced control over reaction parameters, leading to improved safety and reproducibility. ijsdr.orgrsc.org A telescopic flow synthesis for Olmesartan Medoxomil has been developed where the crude product is prepared without any intermediate isolations. ijsdr.orgijsdr.org In one such setup, the initial carboxylate and biphenyl precursors are mixed in a reactor, followed by the addition of aqueous lithium hydroxide in a second reactor for saponification, and subsequent reaction with the chloro medoxomil compound in a third reactor to yield the trityl-protected olmesartan. ijsdr.org These advanced flow systems provide a potentially more cost-effective and efficient manufacturing pathway. ijsdr.orggoogle.com
Formation and Direct Synthesis of this compound
This compound, with the chemical formula C₄₃H₄₀N₆O₃, is the direct precursor to Trityl Olmesartan Medoxomil. biosynth.com Its formation is a distinct step in the synthetic sequence.
Hydrolysis of Trityl Olmesartan Ester Intermediates Leading to this compound
The formation of this compound is a critical step, often achieved through the hydrolysis of its corresponding ester intermediates, such as Trityl Olmesartan Ethyl Ester or Trityl Olmesartan Medoxomil. nih.govmdpi.comepo.org This saponification reaction is typically conducted under basic conditions.
Various alkali metal hydroxides are employed to facilitate this transformation. For instance, a solution of sodium hydroxide in a mixture of tetrahydrofuran (THF), ethanol, and water can be used to hydrolyze Trityl Olmesartan Ethyl Ester at a controlled temperature of 10–15°C for about 5 hours, resulting in the formation of the Trityl Olmesartan sodium salt. nih.gov Similarly, lithium hydroxide monohydrate is also utilized as the base for this hydrolysis step. chemicalbook.comgoogleapis.com One process describes the use of lithium hydroxide hydrate in N,N-dimethylacetamide (DMA) to achieve hydrolysis. googleapis.com
The choice of solvent and base is crucial for the reaction's success. While some methods describe isolating the resulting salt, others proceed in a "one-pot" synthesis where the Trityl Olmesartan salt is not isolated before the subsequent esterification step to form Trityl Olmesartan Medoxomil. nih.govgoogleapis.comgoogle.com However, this hydrolysis can present challenges, including low yield and difficulties in extraction, as the product may solidify or decompose at elevated temperatures. nih.gov
A key consideration during this hydrolysis is the potential for deprotection of the trityl group from the tetrazole nitrogen. mdpi.comnih.gov This side reaction can lead to the formation of the dipotassium (B57713) salt of olmesartan acid, which can then react in subsequent steps to form impurities. mdpi.comnih.gov
Table 1: Conditions for Hydrolysis of Trityl Olmesartan Ester Intermediates
| Ester Intermediate | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Outcome |
|---|---|---|---|---|---|
| Trityl Olmesartan Ethyl Ester | Sodium Hydroxide | Tetrahydrofuran / Ethanol / Water | 10–15 | 5 | Trityl Olmesartan Sodium Salt nih.gov |
| Trityl Olmesartan Ethyl Ester | Lithium Hydroxide Monohydrate | Purified Water | 20 | 18 | Trityl Olmesartan Lithium Salt chemicalbook.com |
| Trityl Olmesartan Ethyl Ester | Lithium Hydroxide Hydrate | N,N-Dimethylacetamide (DMA) | 40-60 | 24-72 | Trityl Olmesartan Salt (in situ) googleapis.com |
Specific Synthesis of this compound for Reference or Impurity Studies
This compound, also known as Olmesartan N1-Trityl Impurity, is not only a synthetic intermediate but also a crucial reference standard for analytical purposes. synzeal.comsemanticscholar.org As per regulatory guidelines, impurities in active pharmaceutical ingredients (APIs) that are present at levels of 0.10% or higher must be identified, synthesized, and characterized. semanticscholar.orgsci-hub.se The synthesis of this compound allows for its use in the development and validation of analytical methods to ensure the quality and purity of the final Olmesartan Medoxomil drug product. synzeal.comsynzeal.com
The synthesis of this impurity for reference purposes can be achieved by the intentional hydrolysis of olmesartan precursors. One method involves the basic hydrolysis of olmesartan medoxomil itself, using sodium hydroxide in methanol (B129727) at room temperature, which yields olmesartan acid. semanticscholar.org A similar principle applies to generating the trityl-protected version. Unexpectedly, an N-3 regioisomeric impurity of Trityl Olmesartan Ethyl Ester was detected in laboratory trials, necessitating its directional synthesis for structural confirmation and to aid in developing control strategies. acs.org
The availability of pure this compound as a reference standard is essential for:
Analytical Method Development: To accurately identify and quantify this specific impurity in batches of Olmesartan Medoxomil.
Method Validation: To demonstrate the specificity, linearity, and accuracy of the analytical methods used for quality control. synzeal.com
Impurity Profiling: To track and control the levels of this impurity during the manufacturing process. sci-hub.se
Process Optimization in this compound Related Syntheses
Process optimization is paramount in pharmaceutical manufacturing to ensure the production of high-purity products in a cost-effective and reproducible manner. Key areas of focus include impurity control and the improvement of reaction yield and selectivity.
Control of Impurity Formation During Synthesis Steps
The synthesis of Olmesartan Medoxomil and its intermediates is susceptible to the formation of various impurities. Controlling these impurities is a critical aspect of process development. nih.govmdpi.com
One significant challenge is the formation of regioisomers. During the N-alkylation of the imidazole core, an undesired N-3 regioisomeric impurity of Trityl Olmesartan Ethyl Ester can be formed along with the desired N-1 isomer. acs.org Optimization of condensation conditions has been shown to reduce this regio-isomer to less than 0.1%. nih.gov Another potential impurity is an N-Alkyl derivative formed by a Michael-type addition between the tetrazole group and mesityl oxide, which can be generated in situ from acetone under acidic conditions. sci-hub.seacs.org Statistical methods like Design of Experiments (DoE) have been used to identify key reaction factors to suppress the formation of this impurity to below 0.1%. acs.org
Other impurities can arise from hydrolysis or detritylation at various stages. nih.gov For example, during the N-alkylation step to produce Trityl Olmesartan Ethyl Ester, impurities can form via ester hydrolysis or detritylation of the starting materials or the product. nih.gov The use of a catalytic amount of sodium iodide (NaI) instead of a strong base during the subsequent esterification to Trityl Olmesartan Medoxomil has been shown to minimize ester hydrolysis and detritylation, thereby preventing the formation of certain impurities. nih.gov
A purification method for crude Trityl Olmesartan Medoxomil, which can contain significant amounts of this compound (e.g., 17.0%), involves dissolving the crude product in a mixed solvent of a sodium carbonate solution and acetonitrile, followed by cooling and crystallization. google.com This process effectively reduces the acid impurity to less than 0.1%. google.com
Table 2: Key Impurities and Control Strategies
| Impurity Name | Stage of Formation | Cause | Control Strategy |
|---|---|---|---|
| Imidazole N-3 Regio-isomer | N-alkylation of imidazole intermediate | Non-selective alkylation | Optimization of condensation reaction conditions acs.orgnih.gov |
| N-Alkyl Impurity (from mesityl oxide) | Deprotection step (acidic) | Reaction with mesityl oxide from acetone | Avoid acetone in acidic conditions; use of DoE to define control parameters sci-hub.seacs.org |
| Olmesartan Acid | Hydrolysis of ester group | Presence of base/acid and water | Use of catalytic NaI instead of strong base in subsequent steps; purification by crystallization nih.govsemanticscholar.org |
| Detritylated Impurities | Multiple stages | Acidic or basic conditions | Careful control of pH and temperature; use of protective catalysts nih.gov |
Improvement of Reaction Yield and Selectivity
In the N-alkylation step to form Trityl Olmesartan Ethyl Ester, the choice of base and its particle size are crucial. The use of anhydrous potassium carbonate with a reduced particle size in N,N-Dimethylacetamide (DMA) at 40–45°C has been shown to produce the desired product in 90% yield and 98% purity. nih.gov
One-pot synthesis strategies have been developed to improve efficiency by reducing the number of isolation and purification steps. A one-pot, three-component assembly of Trityl Olmesartan Medoxomil has been reported to achieve a 72-75% yield over three steps, which corresponds to an average yield of about 90% per step. nih.govresearchgate.net This process significantly reduces the number of unit operations and the amount of organic solvents required. nih.gov
Table 3: Examples of Yield and Selectivity Improvements
| Reaction Step | Modification | Result |
|---|---|---|
| N-alkylation to Trityl Olmesartan Ethyl Ester | Use of 1.25 m. eq. of powdered anhydrous K2CO3 in DMA at 40-45°C | 90% yield and 98% purity nih.gov |
| Esterification to Trityl Olmesartan Medoxomil | Use of catalytic NaI (3% w/w) in DMA | 90% yield and ≥99.5% purity nih.gov |
| Multi-step synthesis to Trityl Olmesartan Medoxomil | One-pot, three-component process | 72-75% yield over three steps nih.gov |
| Imidazole intermediate synthesis | Optimized cyclization reaction | >80% yield google.com |
Purification Methodologies for Trityl Olmesartan Acid and Its Precursors
Purification of Crude Trityl Olmesartan (B1677269) Medoxomil/Ethyl Ester
The crude forms of Trityl Olmesartan Medoxomil and its synthetic precursor, Trityl Olmesartan Ethyl Ester, often contain unreacted starting materials and byproducts that necessitate robust purification strategies.
Crystallization is a primary method for purifying crude Trityl Olmesartan Medoxomil and its ethyl ester. The choice of solvent system is crucial for effectively separating the desired compound from impurities.
Acetonitrile-Water Mixtures : A common method involves dissolving the crude Trityl Olmesartan Medoxomil in a mixture of acetonitrile (B52724) and a sodium carbonate solution at an elevated temperature (e.g., 75 ± 5 °C). Subsequent cooling induces crystallization, yielding a high-purity product. google.com For instance, dissolving a crude product with 80.2% purity (containing 17.0% of the acid impurity) in an acetonitrile-water-sodium carbonate system, followed by cooling crystallization, can increase the purity to 99.6% while reducing the acid impurity to just 0.08%. google.com Another approach for purifying Trityl Olmesartan Medoxomil involves using a mixed solution of acetone (B3395972) and water. orbit.com The crude crystals are dissolved in acetone, and then water is added to precipitate the purified product. orbit.com
Ethyl Acetate (B1210297) and Isopropyl Acetate : Ethyl acetate is frequently used, sometimes in combination with other solvents. One procedure describes dissolving crude Trityl Olmesartan Medoxomil in ethyl acetate, partially distilling the solvent, and then adding isopropyl acetate and methanol (B129727) before cooling to 0-5°C to crystallize the pure product, achieving a purity of over 99% by HPLC. google.com For the precursor, Trityl Olmesartan Ethyl Ester, purification can be achieved by crystallization from solvent systems like diisopropyl ether, hexane (B92381), or ethyl acetate, or mixtures thereof, often following initial chromatographic purification. nih.gov
The table below summarizes various crystallization parameters for Trityl Olmesartan intermediates.
| Intermediate | Solvent System | Key Process Steps | Resulting Purity |
| Trityl Olmesartan Medoxomil | Acetonitrile, Water, Sodium Carbonate | Dissolve at 75±5°C, cool to 20-30°C, then to 0-5°C for crystallization. google.com | >99.6% |
| Trityl Olmesartan Medoxomil | Acetone, Water | Dissolve crude crystals in acetone, treat with active carbon, filter, and add water to the filtrate to induce crystallization. orbit.com | High |
| Trityl Olmesartan Medoxomil | Ethyl Acetate, Isopropyl Acetate, Methanol | Dissolve in ethyl acetate, distill, add isopropyl acetate and methanol, cool to 0-5°C. google.com | >99% |
| Trityl Olmesartan Ethyl Ester | Diisopropyl ether, Hexane, Ethyl Acetate (or mixtures) | Crystallization following flash column chromatography. nih.gov | High |
Adjusting the pH is a key strategy, particularly for removing acidic or basic impurities. During the workup of Olmesartan Medoxomil synthesis, the pH of the aqueous layer may be adjusted to a range of 7.30–7.50 with an aqueous sodium bicarbonate solution. nih.gov This helps in separating the desired product in the organic layer from water-soluble impurities. In processes where acidic conditions are used for deprotection, subsequent neutralization with a base is a critical step before extraction and crystallization. google.com For instance, after acidic deprotection, adjusting the pH of the aqueous layer containing the product to about 5 to 6 with a base is performed before final extraction. googleapis.com The synthesis of Olmesartan Acid, an impurity, involves a step where the pH is adjusted to 6.5-6.7 using solid sodium bicarbonate to facilitate extraction into ethyl acetate. rasayanjournal.co.in
Inorganic byproducts, often resulting from the use of bases like potassium carbonate or sodium hydroxide (B78521) during synthesis, are typically removed by washing the reaction mixture with water. nih.govgoogle.com The organic layer containing the product is washed with demineralized water to remove these salts. nih.gov
Charcoal (activated carbon) treatment is employed to remove colored impurities and some organic byproducts. orbit.comlibretexts.org In the purification of Trityl Olmesartan Medoxomil, a mixture of the wet crude crystals and activated carbon in acetone can be stirred at 45-55°C. orbit.com The charcoal, along with the adsorbed impurities, is then removed by hot filtration. orbit.comlibretexts.org However, it is noted that charcoal can also adsorb the target compound, potentially leading to a loss of yield, so its use should be judicious. libretexts.org
Chromatographic techniques are powerful tools for achieving high purity, especially when crystallization alone is insufficient.
Column and Flash Chromatography : These methods are frequently mentioned for the purification of Trityl Olmesartan Ethyl Ester. nih.gov Flash column chromatography using a mobile phase of ethyl acetate and hexane (e.g., a 1:2 ratio) on a silica (B1680970) gel column is a described method. nih.gov While effective, these methods are sometimes considered less suitable for large-scale industrial production due to operational complexity and solvent consumption. google.com
The table below outlines typical conditions for chromatographic purification.
| Compound | Chromatography Type | Stationary Phase | Mobile Phase System |
| Trityl Olmesartan Ethyl Ester | Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (1:2) |
| Olmesartan Acid Impurities | Column Chromatography | Silica Gel | Methylene Chloride / Methanol / Acetic Acid (gradient) |
Strategies for Reducing Trityl Olmesartan Acid Impurity Content
This compound is a key process-related impurity that can form during the synthesis of Trityl Olmesartan Medoxomil. Its presence is undesirable and must be controlled.
The formation of this acid impurity often occurs during the hydrolysis of the ester group in precursor molecules. nih.govnih.gov For example, the hydrolysis of Trityl Olmesartan Ethyl Ester yields Trityl Olmesartan, which exists as a carboxylate salt under basic conditions. nih.govnih.gov Incomplete esterification in the subsequent step can lead to the presence of this acid impurity in the final Trityl Olmesartan Medoxomil. The content of this acid impurity in purified Trityl Olmesartan Medoxomil samples has been reported to range from 0.13% to 1.28%. mdpi.com
A highly effective strategy to reduce the this compound impurity involves a specific crystallization method. By dissolving the crude Trityl Olmesartan Medoxomil, which may contain a high percentage of the acid impurity (e.g., 13.5-17.0%), in a mixed solvent system of acetonitrile and an aqueous sodium carbonate solution, the acid impurity is converted to its sodium salt. google.com This salt is soluble in the aqueous phase, while the neutral Trityl Olmesartan Medoxomil is less soluble and crystallizes out upon cooling. This method can dramatically reduce the acid impurity content to as low as 0.09%. google.com This approach avoids the need for column chromatography for this specific separation, making it more amenable to industrial-scale production. google.com
Impurity Profiling and Control Strategies for Trityl Olmesartan Acid
Trityl Olmesartan (B1677269) Acid as a Key Impurity in Olmesartan Medoxomil
The manufacturing process of Olmesartan Medoxomil is complex and can lead to the formation of several process-related impurities. Trityl Olmesartan Acid is one such impurity that requires careful monitoring and control.
This compound primarily originates from the incomplete hydrolysis of the corresponding ester precursor, Trityl Olmesartan Ethyl Ester, or from the de-esterification of Trityl Olmesartan Medoxomil under certain reaction conditions. nih.gov The trityl group is used as a protecting group for the tetrazole ring during the synthesis. nih.govdiscoveryjournals.org
The formation of this compound can occur through several mechanisms:
Incomplete Reaction: During the saponification of the ethyl ester of trityl olmesartan to its corresponding acid, if the reaction does not go to completion, the unreacted starting material will be carried forward as an impurity.
Hydrolysis of Medoxomil Ester: The medoxomil ester group in Trityl Olmesartan Medoxomil can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of this compound. nih.gov
Detritylation and Re-formation: In some instances, premature detritylation can occur, followed by the re-formation of the trityl group on the olmesartan acid molecule under specific process conditions.
The synthesis of Olmesartan Medoxomil involves the N-alkylation of an imidazole (B134444) derivative with a trityl-protected biphenyl (B1667301) methyl bromide. nih.govdiscoveryjournals.org The resulting intermediate, Trityl Olmesartan Medoxomil, is then deprotected to yield the final active pharmaceutical ingredient (API). nih.gov During this multi-step synthesis, variations in reaction conditions such as temperature, pH, and reaction time can influence the formation of this compound.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. sci-hub.sesemanticscholar.orgsphinxsai.com According to ICH Q3A/Q3B (R2) guidelines, any impurity present at a level greater than 0.10% in the API must be identified, and if found to be above the identification threshold, it needs to be structurally characterized and quantified. sci-hub.se
The presence of this compound and other related impurities in Olmesartan Medoxomil is a critical quality attribute that is closely monitored. semanticscholar.org Pharmaceutical manufacturers are required to develop robust analytical methods to detect and quantify these impurities to ensure that they are within the acceptable limits specified by pharmacopoeias and regulatory authorities. asianpubs.orgresearchgate.net The control of these impurities is essential to guarantee the purity, safety, and efficacy of the final drug product. sci-hub.se Some impurities are potentially genotoxic, mutagenic, or carcinogenic, necessitating their strict control. sci-hub.seasianpubs.org
Related Substances and Degradation Products of this compound
Apart from this compound itself, several other related substances and degradation products can arise during the synthesis and storage of Olmesartan Medoxomil. These impurities can be broadly categorized into detritylation byproducts, regioisomeric impurities, and olefinic impurities.
The deprotection of the trityl group from Trityl Olmesartan Medoxomil is a key step in the synthesis of Olmesartan Medoxomil. This process, typically carried out under acidic conditions, leads to the formation of the desired API and a significant byproduct, triphenylcarbinol (also known as trityl alcohol). nih.govresearchgate.netgoogle.com
The formation of triphenylcarbinol is an inherent part of the deprotection step. nih.gov Inadequate removal of this byproduct during the workup and purification stages can result in its presence in the final drug substance. nih.govresearchgate.net The process often involves filtration to remove the precipitated triphenylcarbinol. nih.govepo.org
Other detritylation byproducts can also be formed, particularly if the deprotection conditions are not well-controlled. These can include various trityl-containing species or degradation products of triphenylcarbinol.
A significant challenge in the synthesis of olmesartan and other sartans is the potential for the formation of regioisomeric impurities related to the substitution on the tetrazole ring. mdpi.comnih.gov The tetrazole ring has two nitrogen atoms (N-1 and N-2) where the trityl protecting group can attach. mdpi.comnih.govresearchgate.net
Initially, it was widely reported that the trityl group was attached to the N-1 position of the tetrazole ring. mdpi.comnih.govresearchgate.net However, more recent and detailed structural analysis, including single-crystal X-ray diffraction studies, has revealed that the trityl group is exclusively attached to the N-2 nitrogen atom in key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil. mdpi.comnih.govresearchgate.netresearchgate.net This finding has led to a revision of the previously accepted structures. mdpi.comnih.govresearchgate.net
During the synthesis, if deprotection of the trityl group occurs prematurely, the resulting olmesartan acid can exist in tautomeric forms. Subsequent alkylation reactions can then lead to a mixture of N-1 and N-2 alkyl regioisomeric impurities. nih.gov The ratio of these isomers can be influenced by the reaction conditions and the alkylating agent used. nih.gov For instance, alkylation of olmesartan acid can produce both N-1 and N-2 medoxomil derivatives. mdpi.com The control of these regioisomeric impurities is crucial as they can be difficult to separate from the desired API. rawdatalibrary.net
Olefinic impurities are another class of related substances found in Olmesartan Medoxomil. A key olefinic impurity is Dehydro-Trityl-Olmesartan Medoxomil. pharmaffiliates.com This impurity is characterized by the presence of a double bond in the side chain of the imidazole ring.
The formation of dehydro impurities can occur through dehydration reactions of the hydroxypropyl group on the imidazole ring, often catalyzed by acidic conditions during synthesis or degradation. semanticscholar.org Specifically, the dehydration of the N-alkylated imidazole intermediate can lead to the corresponding dehydro derivative, which upon deprotection, yields the dehydro olmesartan impurity. semanticscholar.org This impurity is also referred to as Olmesartan EP Impurity C or Olmesartan Medoxomil Olefinic Impurity. naarini.comsynzeal.comallmpus.comallmpus.com
The control of these olefinic impurities is important as they represent a deviation from the intended molecular structure of the API and must be limited to acceptable levels as per regulatory standards.
Other Process-Related Impurities from this compound Synthesis
Beyond the commonly known impurities, the synthesis of this compound can generate several other process-related byproducts. These can arise from side reactions, degradation of starting materials, or reactions with solvents and reagents. For instance, the N-alkylation step is susceptible to forming multiple impurities due to ester hydrolysis or detritylation. nih.gov The use of certain solvents, like acetone (B3395972), under acidic conditions can lead to the formation of mesityl oxide, which can then react with the tetrazole group to form an N-Alkyl impurity. sci-hub.se
Some of these impurities include those formed from the starting materials or intermediates. For example, impurities related to the trityl olmesartan medoxomil (MTT) stage, such as MTT-Me, MTT-Cl, and MTT-eliminate, can be carried over. google.comgoogle.com Additionally, azide-containing impurities like trityl azide (B81097) and others can be formed if sodium azide is used in the synthesis process. rasayanjournal.co.in The table below details some of these other process-related impurities.
Table 1: Other Process-Related Impurities in this compound Synthesis
| Impurity Name/Type | Potential Source of Formation | Reference |
|---|---|---|
| N-Alkyl Impurity (e.g., from mesityl oxide) | Reaction with mesityl oxide generated from acetone self-condensation in acidic conditions during deprotection. | sci-hub.se |
| Trityl Azide | Use of sodium azide in the synthesis process. | rasayanjournal.co.in |
| KL-2-Azide and KL-2 Diazide | Process-related impurities stemming from the use of azide compounds. | rasayanjournal.co.in |
| MTT-Me (4-(1-methoxy-1-methylethyl)-2-propyl-1-[2′-(1-trityl-1H-tetrazole-5-yl)biphenyl-4-ylmethyl]imidazole-5-carboxylic acid 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl ester) | Impurity from the trityl olmesartan medoxomil (MTT) stage. | google.comgoogle.com |
| MTT-Cl (4-(1-hydroxy-1-methylethyl)-2-propyl-1-[2′-(1-trityl-1H-tetrazole-5-yl)biphenyl-4-ylmethyl]imidazole-5-carboxylic acid 5-chloromethyl-2-oxo-1,3-dioxol-4-ylmethyl ester) | Impurity from the trityl olmesartan medoxomil (MTT) stage. | google.comgoogle.com |
Impurity Tracing and Control Strategies in Manufacturing Processes
A robust strategy for tracing and controlling impurities is fundamental to the manufacturing of high-purity this compound and, consequently, Olmesartan medoxomil. nih.gov This involves a multi-faceted approach encompassing raw material control, in-process monitoring, and final product purification. The goal is to minimize impurity formation and ensure their removal to acceptable levels. researchgate.net
Analytical Methods for Tracing Impurities: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the determination and quantification of impurities in this compound and olmesartan medoxomil. rasayanjournal.co.inresearchgate.net Different HPLC methods, often using a C8 or C18 column, are developed to separate the main compound from its various process-related impurities. sci-hub.seresearchgate.net For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. rasayanjournal.co.insemanticscholar.org In cases where volatile impurities or residual solvents are a concern, Gas Chromatography (GC) with headspace analysis may be employed. sci-hub.se
Control Strategies: Effective control of impurities is achieved through a combination of measures throughout the manufacturing process.
Raw Material Qualification: The purity of starting materials, such as 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester and trityl biphenyl bromide, is critical. google.com Setting stringent specifications for raw materials helps prevent the introduction of impurities at the outset.
Process Optimization and In-Process Controls: Optimizing reaction conditions is key to minimizing the formation of byproducts. nih.gov This includes controlling parameters like temperature, reaction time, and the choice of solvents and bases. sci-hub.segoogle.com For instance, developing a one-pot, three-component assembly for trityl olmesartan medoxomil has been shown to improve yield and purity by reducing the number of unit operations. nih.gov In-process controls at critical steps of the synthesis allow for real-time monitoring and adjustments to keep impurity levels in check.
Purification Techniques: Crystallization is a common and effective method for purifying crude trityl olmesartan medoxomil. google.com The choice of solvent system, such as acetonitrile (B52724) and water with sodium carbonate, can significantly enhance purity by removing acid impurities. google.com Column chromatography is another technique used for purification, although it may be less practical for large-scale industrial production. researchgate.net
Genotoxic Impurity Control: Special attention is given to potentially genotoxic impurities (GTIs), such as those containing azide functionalities. rasayanjournal.co.in The European Directorate for the Quality of Medicines & HealthCare (EDQM) has also highlighted the need to control for nitrosamine (B1359907) impurities in sartan drugs, necessitating robust manufacturing processes and control strategies to prevent their formation. edqm.eu
The table below summarizes the key strategies for impurity control.
Table 2: Impurity Tracing and Control Strategies
| Strategy | Description | Analytical Methods | Reference |
|---|---|---|---|
| Raw Material Control | Setting and verifying strict purity specifications for all starting materials and reagents. | HPLC, GC | google.com |
| Process Optimization | Fine-tuning reaction parameters (temperature, solvent, base, time) to minimize side reactions. Developing efficient one-pot syntheses. | In-process HPLC | nih.govnih.gov |
| In-Process Controls (IPCs) | Regular monitoring of the reaction mixture at critical stages to ensure impurity levels remain within defined limits. | HPLC | nih.gov |
| Purification | Removal of impurities from the crude product, primarily through crystallization or chromatography. | HPLC for purity check | researchgate.netgoogle.com |
| Genotoxic Impurity Management | Specific focus on identifying, quantifying, and controlling potentially mutagenic impurities like azides and nitrosamines to very low levels. | HPLC, LC-MS | rasayanjournal.co.inedqm.eu |
By implementing these comprehensive impurity profiling and control strategies, manufacturers can ensure the consistent production of high-quality this compound, which is essential for the safety and efficacy of the final Olmesartan medoxomil drug product.
Advanced Analytical Methodologies for Trityl Olmesartan Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of trityl olmesartan (B1677269) acid, enabling the separation of the main compound from process-related impurities and degradation products. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the predominant techniques utilized.
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quantitative analysis of trityl olmesartan acid and its impurities. rasayanjournal.co.inderpharmachemica.comnih.gov The development of a robust and validated HPLC method is critical for quality control during the manufacturing process. derpharmachemica.comnih.gov
Method development often involves screening various stationary phases and mobile phase compositions to achieve optimal separation. A common approach utilizes a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). rasayanjournal.co.inderpharmachemica.comsrce.hr The pH of the aqueous phase is a critical parameter that is adjusted to ensure good peak shape and resolution. rasayanjournal.co.in For instance, a mobile phase of acetonitrile and a buffer like sodium dihydrogen orthophosphate at a controlled pH has been successfully used. derpharmachemica.com
Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Kromasil C18 (250mm x 4.6mm, 5µm) rasayanjournal.co.in |
| Mobile Phase A | 0.1% Orthophosphoric acid in water rasayanjournal.co.in |
| Mobile Phase B | Acetonitrile and Methanol mixture rasayanjournal.co.in |
| Flow Rate | 1.0 mL/min nih.govajpaonline.com |
| Detection | UV at 225 nm derpharmachemica.com or 260 nm srce.hr |
| Column Temperature | 30°C - 40°C rasayanjournal.co.in |
Interactive Data Table: HPLC Validation Parameters Below is an interactive table summarizing typical validation results for an HPLC method for this compound and related substances.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.03 µg/mL srce.hr |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.1 µg/mL srce.hr |
Users can filter the table by parameter or acceptance criteria.
Method specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. wisdomlib.org
These studies involve subjecting this compound to various stress conditions, including:
Acid Hydrolysis: Treatment with acids like hydrochloric acid. rasayanjournal.co.innih.gov
Base Hydrolysis: Exposure to alkaline conditions, for example, with sodium hydroxide (B78521). rasayanjournal.co.innih.gov
Oxidative Degradation: Using reagents such as hydrogen peroxide. rasayanjournal.co.innih.gov
Thermal Degradation: Exposing the sample to high temperatures. rasayanjournal.co.inwisdomlib.org
Photolytic Degradation: Subjecting the sample to UV and visible light. rasayanjournal.co.in
The developed HPLC method must be able to separate the degradation products from the main peak of this compound, demonstrating its specificity. nih.govwisdomlib.org For example, under acidic and basic conditions, olmesartan medoxomil has been shown to degrade, and the resulting products are well-separated from the parent drug. nih.govwisdomlib.org
To achieve the separation of a complex mixture of this compound and its numerous process-related and degradation impurities, a gradient elution mode is often necessary. rasayanjournal.co.in This involves changing the composition of the mobile phase during the chromatographic run.
The optimization of the gradient program is a critical step in method development. rasayanjournal.co.in It involves adjusting the initial and final mobile phase compositions, the rate of change of the mobile phase composition (gradient slope), and the duration of the gradient. The goal is to achieve adequate resolution of all components within a reasonable analysis time. For instance, a gradient program starting with a lower percentage of the organic modifier and gradually increasing it can effectively elute both polar and non-polar impurities. rasayanjournal.co.in Researchers have experimented with various gradient programs to separate trityl azide (B81097), a non-polar impurity, from other components. rasayanjournal.co.in
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions in the synthesis of this compound. ajpaonline.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product and any by-products.
A typical TLC system for monitoring the synthesis of this compound might involve a silica (B1680970) gel 60 F254 plate as the stationary phase and a mixture of organic solvents like acetonitrile, ethyl acetate (B1210297), and glacial acetic acid as the mobile phase. nih.gov The separated spots are visualized under UV light. nih.gov The relative retention factor (Rf) values of the starting materials and products provide a quick check on the reaction's status.
When unknown impurities are detected during HPLC analysis, it is often necessary to isolate them for structural elucidation. nirmauni.ac.in Preparative chromatography is the technique of choice for this purpose. nirmauni.ac.in It is essentially a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound.
The conditions for preparative chromatography are typically developed based on the optimized analytical HPLC method. The goal is to maximize the throughput while maintaining sufficient resolution to obtain the impurity in a pure form. The isolated impurities can then be subjected to spectroscopic analysis for structure determination. nirmauni.ac.in For example, column chromatography on silica gel has been used to separate and purify isomers of olmesartan-related compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic Characterization Methodologies for Structural Elucidation
Once impurities are isolated, or for the primary characterization of this compound itself, a combination of spectroscopic techniques is employed to determine the chemical structure. mdpi.comresearchgate.netresearchgate.net
The most powerful techniques for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the assembly of the molecular framework. mdpi.comresearchgate.netnih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its structure. ajpaonline.commdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O), hydroxyl (-OH), and N-H bonds. ajpaonline.commdpi.comresearchgate.net
Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional structure of the molecule in the solid state. mdpi.comresearchgate.net This technique has been instrumental in confirming the N-2 tritylation of the tetrazole ring in trityl olmesartan intermediates. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Through ¹H, ¹³C, and ¹⁵N NMR, researchers can map the precise arrangement of atoms within the molecule.
Detailed research findings indicate that comprehensive NMR analysis allows for the full assignment of all proton, carbon, and nitrogen signals in the molecule's complex structure. researchgate.netmdpi.com Two-dimensional NMR techniques, such as NOESY, are employed to determine the absolute conformation of the molecule. nih.gov The ¹H NMR spectrum is particularly useful for identifying the signals from the aromatic protons of the trityl and biphenyl (B1667301) groups, as well as the protons of the propyl chain and the imidazole (B134444) ring. nih.gov ¹³C NMR provides detailed information on the carbon skeleton, while ¹⁵N NMR is critical for probing the environment of the nitrogen atoms within the tetrazole and imidazole rings, which is essential for confirming the correct isomeric form. researchgate.netmdpi.com
Table 1: Representative NMR Spectral Data for this compound Intermediates (Note: Data is representative of related structures and used for illustrative purposes.)
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Assignments |
|---|---|---|
| ¹H | 6.80 - 7.80 | Aromatic protons (Trityl, Biphenyl) nih.gov |
| ¹H | 5.40 - 5.50 | Methylene bridge protons (-CH₂-) nih.gov |
| ¹H | 0.70 - 2.50 | Propyl chain and methyl protons nih.gov |
| ¹³C | 120 - 160 | Aromatic and Heterocyclic Carbons researchgate.netmdpi.com |
| ¹³C | 160 - 175 | Carboxylic Acid Carbon (-COOH) nih.gov |
| ¹⁵N | Provides definitive data on the tetrazole and imidazole ring nitrogens, crucial for regioisomeric confirmation. researchgate.netmdpi.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/ESI)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule. researchgate.netmdpi.com
This technique is crucial for confirming the molecular formula of this compound (C₄₃H₄₀N₆O₃). klivon.combiosynth.com In practice, ESI-MS analysis of related intermediates typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov The high accuracy of HRMS helps to distinguish the target compound from impurities that may have similar retention times in liquid chromatography but different elemental compositions. researchgate.netmdpi.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Information |
|---|---|
| Molecular Formula | C₄₃H₄₀N₆O₃ klivon.combiosynth.com |
| Molecular Weight | 688.82 g/mol biosynth.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |
| Expected Ion | [M+H]⁺ |
| Analytical Purpose | Molecular weight confirmation and elemental composition determination. researchgate.netmdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation. researchgate.netmdpi.com The IR spectrum provides a unique molecular fingerprint that is valuable for structural confirmation.
The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. These include a broad O-H stretching band for the carboxylic acid and the tertiary alcohol, a C=O stretching vibration for the carboxylic acid group, and various C-H, C-N, and C-O stretching and bending vibrations. The IR spectrum for the closely related intermediate, Trityl Olmesartan Ethyl Ester, shows characteristic peaks at 3403 cm⁻¹ (O-H stretch) and 1701 cm⁻¹ (C=O stretch). nih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound (Note: Frequencies are based on typical values for the functional groups present and data from related compounds.)
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3300 | O-H Stretch | Tertiary Alcohol nih.gov |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch | Aromatics |
| 2960 - 2850 | C-H Stretch | Aliphatics (Propyl group) |
| 1720 - 1700 | C=O Stretch | Carboxylic Acid nih.gov |
| 1600 - 1450 | C=C Stretch | Aromatic Rings nih.gov |
X-ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray diffraction techniques are paramount for analyzing the solid-state structure of this compound, providing information on both the molecular and bulk crystalline structure.
Single-Crystal X-ray Diffraction (SCXRD) for Regioisomeric Confirmation
Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the three-dimensional molecular structure in the crystalline state. Its most critical application in the context of this compound and its precursors is the definitive confirmation of regioisomerism. researchgate.netmdpi.com
Research on key tritylated intermediates of olmesartan has shown that SCXRD analysis was instrumental in revising the understanding of its structure. researchgate.netmdpi.com It was unequivocally proven that the bulky trityl protecting group attaches to the N-2 position of the tetrazole ring, not the N-1 position as had been widely assumed. researchgate.netmdpi.com This finding is crucial as the specific regioisomer formed dictates the subsequent reaction pathways and the impurity profile of the final active pharmaceutical ingredient. SCXRD provides precise bond lengths, bond angles, and torsional angles, yielding a complete and accurate picture of the molecular geometry. acs.org
X-ray Powder Diffractometry (XRPD) for Crystalline Form Characterization
While SCXRD analyzes a single perfect crystal, X-ray Powder Diffractometry (XRPD) is used to characterize the bulk crystalline material. It is a powerful tool for identifying different crystalline forms, or polymorphs, of a compound. google.com Each polymorph has a unique crystal lattice and will produce a distinct XRPD pattern.
The XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystalline form. In the synthesis of olmesartan and its intermediates, XRPD is used to monitor the solid form of the material, ensure batch-to-batch consistency, and identify any polymorphic transitions that may occur during manufacturing or storage. For example, different crystalline forms of olmesartan medoxomil and its salts are characterized by their unique sets of 2θ peaks. google.comepo.org
Table 4: Representative X-ray Powder Diffraction (XRPD) Data (Note: 2θ values are illustrative and based on data for related crystalline compounds.)
| Characteristic 2θ Peaks (±0.2°) | Significance |
|---|---|
| 7.3, 9.2, 12.7, 16.6 | Primary peaks used for identifying a specific crystalline form. google.com |
| 10.7, 14.9, 20.6, 24.8 | Secondary peaks providing further confirmation of the crystal structure. google.comepo.org |
| The complete pattern serves as a fingerprint for a specific polymorph of this compound. |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is a key thermal method used in the characterization of this compound. researchgate.netmdpi.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can detect thermal events such as melting, crystallization, and degradation. The resulting DSC thermogram shows endothermic peaks (heat absorption), which typically correspond to melting, and exothermic peaks (heat release), which can indicate crystallization or decomposition. For this compound, DSC is used to determine its melting point, which is a crucial indicator of purity. nih.gov Furthermore, different polymorphic forms of a compound will exhibit different melting points, making DSC a valuable tool, alongside XRPD, for polymorph screening and characterization. epo.org
Table 5: Application of Differential Scanning Calorimetry (DSC) in this compound Analysis
| Analytical Parameter | Information Obtained | Significance |
|---|---|---|
| Melting Point (Tₘ) | Temperature at which the solid-to-liquid phase transition occurs. | A sharp melting point is an indicator of high purity. nih.govepo.org |
| Enthalpy of Fusion (ΔH) | Heat absorbed during melting. | Provides information about the degree of crystallinity. |
| Thermal Stability/Decomposition | Observation of exothermic events following the melt. | Determines the temperature at which the compound begins to degrade. epo.org |
| Polymorph Identification | Different crystalline forms will have distinct melting points and thermal profiles. | Used to identify and differentiate between polymorphs. epo.org |
Development and Application of Reference Standards for this compound
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final medicinal product. In the synthesis of olmesartan medoxomil, an antihypertensive drug, several process-related impurities and intermediates are generated. Among these, this compound holds significant importance. The development and application of highly characterized reference standards for this compound are indispensable for accurate identification, quantification, and control of this impurity in olmesartan medoxomil. synzeal.comsynthinkchemicals.com
Reference standards are highly purified compounds used as a benchmark for analytical purposes. synzeal.com For this compound, these standards are crucial for various applications, including analytical method development and validation, quality control (QC) during commercial production, and stability studies of the drug substance. synzeal.comsynthinkchemicals.com The availability of well-characterized reference standards allows for the reliable monitoring of impurity levels, ensuring they remain within the stringent limits set by regulatory authorities.
The synthesis of this compound reference standards is a multi-step process that often mirrors the initial stages of the olmesartan medoxomil synthesis. nih.gov A common route involves the N-alkylation of an imidazole ethyl ester derivative with a trityl-biphenyl bromide compound. nih.gov This is followed by saponification (hydrolysis) of the resulting ester to yield the carboxylic acid. nih.gov The crude this compound is then subjected to rigorous purification techniques, such as crystallization, to achieve the high purity required for a reference standard. google.com
A critical aspect of the development of this compound reference standards is the thorough characterization of the compound to confirm its identity and purity. This involves a battery of advanced analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to determine the purity of the reference standard and to separate it from other related impurities. semanticscholar.orggoogle.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are employed to elucidate and confirm the molecular structure of this compound. nih.govmdpi.com
Research has also highlighted the existence of regioisomers of tritylated intermediates in sartan synthesis, specifically the N-1 and N-2 isomers. mdpi.com Single-crystal X-ray diffraction (SCXRD) has been a definitive technique in establishing the correct isomeric structure of these compounds, revealing that the trityl group is attached to the N-2 position of the tetrazole ring in certain intermediates. mdpi.com This level of detailed structural analysis is vital for a reference standard to ensure that it accurately represents the impurity being monitored.
The application of this compound reference standards is primarily in the quality control of olmesartan medoxomil. These standards are used to spike solutions of the API to verify the ability of an analytical method to detect and quantify this specific impurity. They are also used to prepare calibration curves for the accurate quantification of the impurity in routine production batches. synzeal.com For instance, in a typical HPLC analysis, the retention time and response of the this compound peak in a sample chromatogram are compared to those of the certified reference standard.
The table below summarizes the key analytical techniques used in the characterization of this compound reference standards and their primary applications.
| Analytical Technique | Purpose in Reference Standard Development | Key Findings/Applications |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Used to achieve and confirm high purity (e.g., ≥99.5%). nih.gov Essential for method validation and routine quality control. synzeal.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Provides detailed information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) to confirm the molecular structure. nih.govmdpi.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Confirms the molecular weight of the compound. nih.gov |
| Single-Crystal X-ray Diffraction (SCXRD) | Definitive determination of the three-dimensional molecular structure. | Unambiguously identifies the correct regioisomer (e.g., N-2 tritylation of the tetrazole ring). mdpi.com |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides information on the characteristic functional groups present in the molecule. nih.gov |
| Differential Scanning Calorimetry (DSC) | Thermal analysis. | Characterizes the melting point and thermal behavior of the compound. mdpi.com |
The development and use of this compound reference standards are a clear example of the rigorous scientific approach required to ensure the quality and safety of pharmaceutical products. These standards are not merely tools for analysis but are foundational to the entire quality control framework for olmesartan medoxomil.
Regioisomeric Specificity and Structural Elucidation of Trityl Olmesartan Acid
Historical Misconceptions Regarding Trityl Substitution Position (N-1 vs. N-2 Tetrazole)
In the synthesis of olmesartan (B1677269) and other sartan drugs that feature a 5-(biphenyl-2-yl)tetrazole moiety, a trityl group is commonly used to protect the acidic tetrazole ring during subsequent chemical transformations. For a considerable time, the chemical literature and databases widely reported the trityl group as being attached to the N-1 nitrogen atom of the tetrazole ring in key intermediates like trityl olmesartan acid and its esters. nih.govnih.gov This assumption was prevalent in the naming and structural representation of these compounds. nih.govchemicea.com
The confusion likely arose from the complex nature of the tetrazole ring, which possesses two potential sites for alkylation (N-1 and N-2) and can exist in different tautomeric forms. nih.gov Early synthetic and analytical methods may not have been sufficiently robust to definitively distinguish between the two possible regioisomers. The common starting material for many sartan syntheses, [2′-(N-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide, was also often depicted with the trityl group at the N-1 position. nih.gov This historical representation was carried through in the literature for the resulting olmesartan intermediates.
However, careful analysis of reaction mechanisms suggested that the reaction of 5-phenyltetrazole with triphenylmethanol (B194598) under acidic conditions should preferentially lead to the 2-trityltetrazole isomer. researchgate.net This created a discrepancy between the expected chemical outcome and the widely accepted structure.
Definitive Structural Assignment through Advanced Spectroscopic and Crystallographic Studies
The definitive clarification of the trityl group's position came from advanced analytical techniques, particularly single-crystal X-ray diffraction (SCXRD) and comprehensive nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net
A pivotal study published in 2015 provided conclusive evidence through SCXRD analysis of key intermediates, N-tritylolmesartan ethyl ester and N-tritylolmesartan medoxomil. nih.govresearchgate.net The crystallographic data unequivocally demonstrated that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, not the N-1 position as previously believed. nih.govnih.govresearchgate.netresearchgate.net This finding necessitated a revision of the structural formulas and systematic chemical names for these critical intermediates. nih.govresearchgate.net
Further detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra supported the crystallographic findings. nih.govresearchgate.net Specific correlations in two-dimensional NMR experiments, such as ¹H/¹³C g-HMBC, allowed for the unambiguous assignment of all signals and confirmed the N-2 substitution pattern. researchgate.net A careful re-examination of literature spectroscopic data for other sartan intermediates containing the 5-(biphenyl-2-yl)tetrazole moiety also revealed that they too exist exclusively as the N-2 trityl regioisomers. nih.govresearchgate.netresearchgate.net
Table 1: Key Analytical Evidence for N-2 Trityl Substitution
| Analytical Technique | Finding | Reference |
|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | The molecular structures of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil intermediates show the trityl group exclusively on the N-2 nitrogen of the tetrazole ring. | nih.govnih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Full assignment of ¹H, ¹³C, and ¹⁵N NMR signals confirmed the N-2 substitution. ¹H/¹³C g-HMBC spectra were particularly informative. | nih.govresearchgate.net |
Implications of Regioisomerism on Synthesis Pathways and Impurity Profiles
The correct assignment of the trityl group's position to the N-2 nitrogen of the tetrazole ring has significant consequences for understanding and controlling the synthesis of olmesartan medoxomil and its potential impurities.
One of the critical steps in the synthesis is the potential for deprotection of the trityl group. nih.govsemanticscholar.org If the trityl group is prematurely removed, for instance during the basic hydrolysis of the ethyl ester to form the carboxylate (this compound), the resulting unprotected tetrazole can lead to the formation of regioisomeric impurities. nih.govsemanticscholar.org The deprotected olmesartan acid can exist as a mixture of 1H- and 2H-tautomers. nih.gov Subsequent alkylation with medoxomil chloride can then occur on either the N-1 or N-2 nitrogen of the tetrazole ring, leading to the formation of N-1 and N-2 medoxomil regioisomeric impurities. nih.gov
The ratio of these N-1 to N-2 alkylated impurities can vary depending on the alkylating agent and reaction conditions. For example, alkylation with medoxomil has been observed to produce a mixture of N-1 and N-2 isomers. nih.gov The formation of these impurities complicates the purification of the final API and necessitates stringent control over the reaction conditions to minimize deprotection of the trityl group. nih.govgoogle.com
Therefore, maintaining the integrity of the N-2 trityl protection throughout the synthesis until the final deprotection step is crucial for minimizing the formation of these process-related impurities and ensuring the high purity of olmesartan medoxomil. nih.govnih.gov The correct understanding of the this compound structure as the N-2 isomer is fundamental to developing robust and efficient manufacturing processes. researchgate.netnih.gov
Table 2: Ratios of N-1 to N-2 Alkyl Regioisomers from Alkylation of 5-(biphenyl-2-yl)tetrazole Moiety
| Alkyl Group | N-1:N-2 Ratio | Reference |
|---|---|---|
| Methyl (-CH₃) | 75.4 : 24.6 | nih.gov |
| Pivaloyloxymethyl (-CH₂-OOC-tert-Bu) | 75 : 25 | nih.gov |
| [2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl | 60.2 : 39.8 | nih.gov |
| Medoxomil | 60 : 40 | nih.gov |
Degradation Pathways and Stability Studies of Trityl Olmesartan Acid
Environmental and Process-Induced Degradation of Trityl Olmesartan (B1677269) Acid
Trityl Olmesartan Acid is primarily susceptible to degradation during the manufacturing process of Olmesartan Medoxomil. Undesired removal of the trityl protecting group can occur during various synthetic steps, leading to the formation of Olmesartan Acid as a process-related impurity. nih.govmdpi.comnih.gov The presence of this and other impurities can affect the quality and safety of the final drug product.
The formation of impurities during the synthesis of Olmesartan Medoxomil is a significant concern. For instance, during the N-alkylation step, impurities can arise from the hydrolysis of ester groups and the detritylation of the tetrazole ring. nih.gov Careful control of reaction conditions is necessary to minimize the formation of these degradation products.
Hydrolytic Degradation Mechanisms
Direct studies detailing the hydrolytic degradation of this compound are limited. However, information regarding the hydrolysis of the related compound, Olmesartan Medoxomil (the medoxomil ester of Olmesartan Acid), provides some insight. The hydrolysis of Olmesartan Medoxomil is significantly dependent on pH. nih.govplos.org This suggests that the stability of the ester group, which is not present in this compound, is a primary factor in its aqueous degradation.
For this compound, hydrolytic degradation would primarily involve the cleavage of the trityl group from the tetrazole ring. This reaction is known to be catalyzed by acidic conditions.
Acid- and Base-Catalyzed Degradation
The most significant degradation pathway for this compound is the cleavage of the trityl group under acidic or basic conditions. The trityl group is intentionally removed during the synthesis of Olmesartan Medoxomil, typically through acid catalysis.
Acid-Catalyzed Degradation:
The trityl group is highly labile in acidic environments. Various acids are used in the manufacturing process to deprotect the tetrazole ring of trityl-protected intermediates. The primary degradation products are Olmesartan Acid and triphenylcarbinol.
| Acid Catalyst | Solvent System | Reference |
| Acetic Acid | Aqueous Acetic Acid | nih.govgoogle.com |
| Hydrochloric Acid | Ethyl Acetate (B1210297) / Water | google.com |
| Sulfuric Acid | Acetone (B3395972) / Water | nih.govgoogle.com |
| Trifluoroacetic Acid | Not specified | google.com |
| Methanesulfonic Acid | Not specified | google.com |
Base-Catalyzed Degradation:
Deprotection of the trityl group can also occur under basic conditions. During the synthesis of Olmesartan Medoxomil, the hydrolysis of the ethyl ester precursor to this compound is carried out using a base, such as potassium hydroxide (B78521). nih.govmdpi.com This step can also lead to the undesired removal of the trityl group, resulting in the formation of the dipotassium (B57713) salt of Olmesartan Acid. nih.govmdpi.com
| Base | Reaction Step | Reference |
| Potassium Hydroxide | Hydrolysis of ethyl ester | nih.govmdpi.com |
| Sodium Hydroxide | Hydrolysis of medoxomil ester | mdpi.comsemanticscholar.org |
Oxidative and Photolytic Stability Investigations
There is a lack of specific studies on the oxidative and photolytic stability of this compound. However, research on related olmesartan compounds provides some indications.
A study on the degradation of Olmesartan Acid through chlorination, a form of oxidative degradation, identified several degradation byproducts, indicating that the core olmesartan structure is susceptible to oxidation once the trityl group is removed. mdpi.com
Regarding photolytic stability, a study on Olmesartan Medoxomil showed that it was relatively stable when exposed to UV radiation. researchgate.net However, the same study noted that Olmesartan Medoxomil is labile to thermal degradation. researchgate.net It is plausible that this compound exhibits similar characteristics, but dedicated studies are required for confirmation.
Influence of the Trityl Protecting Group on Overall Compound Stability
The trityl group plays a crucial role as a protecting group for the tetrazole moiety during the synthesis of olmesartan. Its primary function is to prevent unwanted side reactions at the nitrogen atoms of the tetrazole ring during various synthetic transformations. nih.gov
The presence of the bulky trityl group significantly impacts the physicochemical properties of the molecule, including its solubility and stability. The key influence of the trityl group on stability is its inherent lability to acidic conditions, which is exploited for its removal in the final stages of synthesis. nih.govgoogle.comgoogle.com This deliberate instability under specific conditions is a cornerstone of its utility as a protecting group.
Conversely, the trityl group protects the tetrazole ring from reactions that could occur under the basic conditions used in earlier synthetic steps, such as ester hydrolysis. nih.govmdpi.com Therefore, the trityl group imparts stability to the tetrazole portion of the molecule under certain process conditions while allowing for its controlled degradation under others.
Patent Landscape and Intellectual Property in Trityl Olmesartan Acid Research
Analysis of Patented Synthetic Processes Involving Trityl Olmesartan (B1677269) Acid
The synthesis of Trityl Olmesartan Acid is a critical step in the production of Olmesartan Medoxomil. Various patented methods detail the formation of this intermediate, often starting from the alkylation of an imidazole (B134444) derivative followed by hydrolysis.
A common patented approach involves a multi-step synthesis. The initial step is the alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. This reaction produces Trityl Olmesartan Ethyl Ester. Subsequently, this ester is hydrolyzed in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding Trityl Olmesartan salt, which is the ionized form of this compound nih.govgoogleapis.com. The acid can be generated by neutralizing this salt.
One patented process describes the alkylation reaction being carried out in N,N-Dimethylacetamide with powdered anhydrous potassium carbonate as the base. The resulting Trityl Olmesartan Ethyl Ester is then saponified using an aqueous sodium hydroxide solution in a mixture of tetrahydrofuran (B95107) and ethanol (B145695) to form the Trityl Olmesartan sodium salt nih.gov. Another patent discloses a similar process where the hydrolysis of the ethyl ester is a distinct step leading to the formation of the Trityl Olmesartan salt before proceeding to the final esterification to Olmesartan Medoxomil googleapis.com.
The choice of solvents and bases is a key area of innovation in these patents, aiming to improve yield and purity. For instance, the use of polar aprotic solvents and bases like alkali metal carbonates, hydroxides, or alkoxides is a recurring theme in the patented literature google.com.
Table 1: Patented Synthetic Steps for this compound Formation
| Step | Reactants | Reagents/Solvents | Product | Patent Reference |
| Alkylation | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | N,N-Dimethylacetamide, Potassium Carbonate | Trityl Olmesartan Ethyl Ester | nih.gov |
| Hydrolysis | Trityl Olmesartan Ethyl Ester | Sodium Hydroxide, Tetrahydrofuran, Ethanol, Water | Trityl Olmesartan Sodium Salt | nih.gov |
| Alkylation | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | Organic Solvent, Base | Trityl Olmesartan Ethyl Ester | googleapis.com |
| Hydrolysis | Trityl Olmesartan Ethyl Ester | Organic Solvent, Base | Trityl Olmesartan Salt | googleapis.com |
Intellectual Property on Purification Methods for this compound and its Derivatives
The purity of this compound and its subsequent derivatives is crucial for the quality of the final active pharmaceutical ingredient. Consequently, a significant number of patents focus on purification methods. While patents may not always detail the purification of this compound itself, the purification of its immediate precursor, Trityl Olmesartan Ethyl Ester, and its subsequent product, Trityl Olmesartan Medoxomil, provides insight into the strategies employed.
One patented method for the purification of a derivative involves crystallization. For example, crude Trityl Olmesartan Medoxomil is dissolved in ethyl acetate (B1210297), partially distilled, and then cooled to induce crystallization. The addition of isopropyl acetate and methanol (B129727) can further enhance the purity of the isolated product google.com. Such solvent-based purification techniques are common in the patent literature and are applicable to intermediates like this compound.
Another approach detailed in the patent literature involves isolating the Trityl Olmesartan Medoxomil intermediate from the reaction mixture by precipitation. This is achieved by adding the reaction mixture to a large volume of water or a water-acetone mixture. The precipitated product can then be collected by filtration and further purified by recrystallization googleapis.com.
The purification of the Trityl Olmesartan salt can also be achieved through a series of extractions. After the hydrolysis step, the reaction mixture can be worked up with a solvent like ethyl acetate and washed with a brine solution to remove water-soluble impurities before proceeding to the next step chemicalbook.com.
Table 2: Patented Purification Strategies for Trityl Olmesartan Derivatives
| Compound | Purification Method | Solvents/Reagents | Patent Reference |
| Trityl Olmesartan Medoxomil | Crystallization | Ethyl Acetate, Isopropyl Acetate, Methanol | google.com |
| Trityl Olmesartan Medoxomil | Precipitation | Water, Acetone (B3395972) | googleapis.com |
| Trityl Olmesartan Salt | Extraction | Ethyl Acetate, Sodium Chloride Solution | chemicalbook.com |
Patents Related to Impurity Control and Novel Trityl Olmesartan Intermediates
Controlling impurities is a critical aspect of pharmaceutical manufacturing, and this is reflected in the patent landscape for Olmesartan Medoxomil synthesis, which includes the this compound stage. Patents often describe processes that minimize the formation of known impurities.
One significant impurity that can form during the synthesis is OLM-acid, which can be generated by the hydrolysis of the medoxomil ester group under acidic conditions, particularly during the deprotection of the trityl group google.com. While this impurity is formed downstream from this compound, the control of reaction conditions to prevent unwanted side reactions is a key inventive step in many patents.
The development of novel intermediates to streamline the synthesis and reduce impurity formation is another area of patent activity. For instance, a patent describes a continuous flow synthesis method for an Olmesartan Medoxomil intermediate, 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester, which aims to reduce impurities and improve efficiency google.com. While not directly involving this compound, the purity of this starting material would directly impact the quality of the subsequent tritylated intermediate.
Furthermore, patents may claim specific processes that control the levels of key impurities to below a certain threshold, for example, below 0.1%, by carefully controlling reaction conditions and purification methods google.com.
Future Directions in Trityl Olmesartan Acid Academic Research
Development of More Sustainable and Green Synthetic Methodologies
Future methodologies are likely to incorporate several green chemistry principles:
Atom Economy: Development of new catalytic systems, such as those employing ruthenium for C-H activation, could offer highly atom-economical and sustainable routes to ARB intermediates. nih.gov
Continuous Flow Chemistry: The adoption of continuous flow processes for key synthetic steps can solve issues related to safety, environmental impact, and production yield. semanticscholar.org This technology allows for better control over reaction parameters, reduces reaction times, and can minimize the generation of impurities. semanticscholar.org
Eco-Friendly Solvents: A significant area of research will be the replacement of traditional volatile and hazardous organic solvents with greener alternatives. This includes exploring bio-based solvents, supercritical fluids, or aqueous reaction media where feasible.
Energy Efficiency: Investigating microwave-assisted or sonochemical methods for synthesis could drastically reduce reaction times and energy consumption compared to conventional thermal methods.
A comparative look at traditional versus potential green synthetic parameters highlights the targeted areas for improvement:
| Parameter | Traditional Synthesis | Future Green Synthesis |
| Catalyst | Stoichiometric reagents | Recyclable catalysts (e.g., Ru-based) |
| Process | Batch processing | Continuous flow processing |
| Solvents | Chlorinated solvents, DMF, DMAc | Greener alternatives (e.g., 2-MeTHF), aqueous media |
| Efficiency | Multiple isolations, lower overall yield | Fewer isolation steps, higher atom economy |
Application of Advanced Computational Chemistry in Process Optimization
Computational chemistry is poised to become an indispensable tool in optimizing the synthesis of complex molecules like Trityl olmesartan (B1677269) acid. The application of molecular modeling and quantum mechanics can provide profound insights into reaction mechanisms, transition states, and the energetics of impurity formation, thereby guiding the development of more efficient and robust processes.
Future research directions in this area include:
Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other quantum mechanics methods to model the entire reaction coordinate for the formation of Trityl olmesartan acid. nih.govmdpi.com This can help identify the most energy-efficient pathways and predict the influence of catalysts, solvents, and temperature on reaction outcomes.
Impurity Prediction: Computational tools can be used to predict the thermodynamic and kinetic favorability of potential side reactions. By understanding the electronic and steric factors that lead to impurity formation, reaction conditions can be fine-tuned to suppress their generation.
Solvent and Catalyst Design: Molecular modeling can simulate the interaction of reactants and intermediates with different solvent molecules and catalyst systems. This allows for the in silico screening of optimal solvents and catalysts that can enhance reaction rates and selectivity, reducing the need for extensive empirical experimentation. Quantitative Structure-Activity Relationship (QSAR) and other molecular modeling techniques are already used in the rational design of new ARBs and can be adapted for process chemistry. nih.govnih.gov
In-depth Mechanistic Studies of Side Reaction and Impurity Formation
A thorough understanding of impurity formation is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The synthesis of this compound involves several key reactions, such as the N-alkylation of the imidazole (B134444) ring, which can lead to the formation of various process-related impurities and regioisomers. nih.gov
Key areas for future mechanistic investigation are:
Regioisomerism in N-alkylation: The alkylation of the imidazole intermediate can potentially occur at different nitrogen atoms, leading to regioisomers. An undesired N-3 regioisomeric impurity of Trityl olmesartan ethyl ester (TOEE), a direct precursor, has been identified at levels of 0.2-0.3%. acs.org Future studies will likely use a combination of kinetic analysis and computational modeling to elucidate the factors (e.g., base, solvent, temperature) that govern the regioselectivity of this crucial step.
Hydrolysis and Esterification Impurities: The hydrolysis of the ethyl ester precursor to form this compound and its subsequent esterification to form Trityl Olmesartan Medoxomil are critical steps. These reactions can be incomplete or lead to side products. nih.gov For instance, olmesartan acid itself is a known impurity. semanticscholar.org Detailed mechanistic studies are needed to optimize these transformations and minimize related impurities.
Degradation Pathways: Investigating the stability of this compound under various process conditions (e.g., pH, temperature, light) will help to identify potential degradation products and establish control strategies. Other known impurities that warrant further mechanistic study of their formation include 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan. semanticscholar.orgresearchgate.net
A summary of key impurities and their origin is provided below:
| Impurity Name | Point of Origin | Research Focus |
| N-3 Regioisomer | Imidazole N-alkylation | Control of regioselectivity |
| Olmesartan Acid | Incomplete esterification / Degradation | Optimization of esterification; Stability studies |
| Acetyl Impurities | Side reactions of intermediates | Mechanistic pathway elucidation |
| Dehydro Impurities | Oxidation of intermediates | Identification of oxidizing species and prevention |
Exploration of this compound in the Synthesis of New Angiotensin II Receptor Blockers (ARBs)
This compound represents a highly functionalized and advanced molecular scaffold. This complexity makes it an attractive starting point for the synthesis of novel ARBs with potentially improved pharmacological profiles. The core structure, consisting of the biphenyl (B1667301) tetrazole unit linked to a substituted imidazole, is a well-established pharmacophore for AT1 receptor antagonism. scispace.com
Future research could leverage this compound in the following ways:
Modification of the Imidazole Substituents: The propyl and hydroxy-isopropyl groups on the imidazole ring are key for binding to the AT1 receptor. Systematic modifications of these groups, for example, by creating small libraries of analogs with different alkyl chains or functional groups, could lead to new compounds with altered potency, selectivity, or pharmacokinetic properties.
Bioisosteric Replacement: The carboxylic acid group is essential for activity. However, it could be replaced with other acidic bioisosteres to modulate the compound's physicochemical properties, such as solubility or membrane permeability.
Dual-Action ARBs: this compound could serve as a foundation for developing dual-action molecules. By chemically linking another pharmacophore to the existing structure, it may be possible to create single molecules that target the AT1 receptor and another cardiovascular target, offering a polypharmacological approach to treating hypertension. The design and synthesis of novel ARB derivatives is an active area of research where such complex intermediates could play a key role. researchgate.netnih.gov
Advanced Characterization of Trace Level Regioisomers and Impurities
As regulatory standards for pharmaceutical purity become increasingly stringent, the ability to detect, identify, and quantify trace-level impurities is paramount. Future academic research will focus on developing and applying highly sensitive analytical techniques for the comprehensive characterization of this compound and its derivatives.
The analytical toolkit for this purpose includes:
Chromatographic Methods: Further development of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods with high-resolution mass spectrometry (HRMS) will be crucial for separating and identifying unknown trace impurities. mdpi.com
Spectroscopic Techniques: Advanced nuclear magnetic resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC) and 15N NMR, are powerful tools for the unambiguous structural elucidation of complex isomers. mdpi.com
X-ray Crystallography: Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining the absolute structure of molecules and their regioisomers. acs.org A key finding from SCXRD studies revealed that the trityl group in key intermediates is attached to the N-2 position of the tetrazole ring, not the N-1 position as widely reported, highlighting the power of this technique to correct long-standing structural assignments. mdpi.com Future work will involve applying SCXRD to newly identified trace impurities to definitively establish their structures.
The table below summarizes the application of these advanced techniques:
| Analytical Technique | Application in this compound Research |
| HPLC / UHPLC-MS | Detection and quantification of known and unknown impurities. semanticscholar.org |
| HRMS | Accurate mass measurement for elemental composition determination. mdpi.com |
| NMR (1H, 13C, 15N, 2D) | Unambiguous structural elucidation of isomers and impurities. mdpi.com |
| SCXRD | Absolute stereochemistry and regiochemistry determination. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying Trityl olMesartan acid to ensure reproducibility?
- Methodological Answer : Follow rigorous synthetic protocols with step-by-step documentation, including reaction conditions (temperature, solvent, catalyst), purification techniques (column chromatography, recrystallization), and characterization via NMR and HPLC. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and purity assessments (>95%) as per ICH guidelines. Include detailed experimental procedures in the main manuscript for up to five compounds; additional data should be in supplementary materials .
- Key Considerations : Validate known intermediates with literature comparisons (e.g., CAS 761404-85-7 for this compound) . For impurities, use hyphenated techniques like LC-MS to identify byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?
- Methodological Answer : Employ pH-dependent stability studies using:
- NMR Spectroscopy : Monitor chemical shifts in deuterated buffers (e.g., D2O, phosphate-buffered saline) to detect protonation changes or degradation .
- HPLC-PDA : Track retention time shifts and quantify degradation products.
- Mass Spectrometry (MS) : Identify fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different in vitro models?
- Methodological Answer :
Experimental Design : Standardize assays (e.g., enzyme inhibition kinetics, cell viability) with positive/negative controls.
Data Normalization : Account for variables like cell passage number, solvent effects (DMSO tolerance), and batch-to-batch compound variability.
Meta-Analysis : Use tools like Prism or R to perform statistical harmonization of disparate datasets .
- Case Study : In PfdUTPase inhibition studies, discrepancies arose due to variations in hydrophobic pocket interactions (e.g., Phe46/Ile117 residues); molecular docking simulations can clarify these mechanisms .
Q. What advanced NMR techniques enhance sensitivity for studying this compound’s metabolic interactions in complex biological matrices?
- Methodological Answer :
- Hyperpolarization (DNP) : Amplify ¹³C/¹⁵N signals via dynamic nuclear polarization (DNP) at low temperatures (1.2–3.35 T) and rapid dissolution for liquid-state NMR. This achieves >10,000× signal-to-noise ratio enhancement, enabling real-time tracking of metabolic pathways .
- RIDME Spectroscopy : Analyze electron-nuclear spin interactions (e.g., Fe³⁺/trityl systems) to map distance distributions (1.5–6 nm) in redox-active environments .
Q. How can QSAR models guide the optimization of this compound’s selectivity for therapeutic targets?
- Methodological Answer :
Descriptor Selection : Use hydrophobic (logP), steric (molar volume), and electronic (HOMO/LUMO) parameters to train models.
Contribution Maps : Identify favorable bulky/hydrophobic groups in the trityl region (e.g., triarylmethyl) that enhance binding to pathogen-specific pockets (e.g., Plasmodium falciparum dUTPase) while minimizing human off-target effects .
Validation : Cross-validate with in vitro IC₅₀ data and crystallographic binding poses .
Q. What strategies mitigate artifacts in spin-labeling studies of this compound’s interaction with metal ions?
- Methodological Answer :
- AnisoDipFit Analysis : Model anisotropic dipolar interactions using Gaussian distributions for distance (r), angle (ξ), and orientation (φ). For low-spin Fe³⁺/trityl systems, fix g-values (gxx = 1.56–1.65) to reduce overparameterization .
- Control Experiments : Use diamagnetic analogs (e.g., Zn²⁺) to distinguish magnetic interactions from steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
